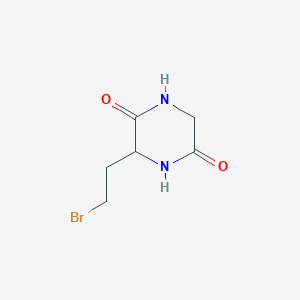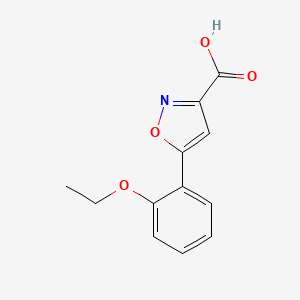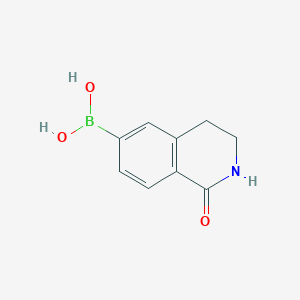
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
概要
説明
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid: is a boronic acid derivative of 1-oxo-1,2,3,4-tetrahydroisoquinoline. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid typically involves the following steps:
Formation of 1,2,3,4-tetrahydroisoquinoline: : This can be achieved through the Pomeranz-Fritsch cyclization reaction, which involves the cyclization of benzaldehyde derivatives with amines.
Oxidation: : The resulting tetrahydroisoquinoline is then oxidized to form 1-oxo-1,2,3,4-tetrahydroisoquinoline.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid: can undergo a variety of chemical reactions, including:
Oxidation: : Further oxidation can lead to the formation of quinone derivatives.
Reduction: : Reduction reactions can yield the corresponding tetrahydroisoquinoline derivatives.
Substitution: : The boronic acid group can be substituted with various nucleophiles, leading to a wide range of products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Nucleophiles such as phenols and amines can be used, often in the presence of a base.
Major Products Formed
Quinone Derivatives: : Resulting from further oxidation.
Tetrahydroisoquinoline Derivatives: : Resulting from reduction.
Substituted Boronic Acids: : Resulting from nucleophilic substitution reactions.
科学的研究の応用
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid: has several scientific research applications:
Chemistry: : It is used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Biology: : It can be used as a building block in the synthesis of biologically active molecules.
Industry: : It is used in the synthesis of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid exerts its effects involves its ability to form stable boronic esters and boronic acids, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or serves as a precursor in synthetic pathways.
類似化合物との比較
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid: is unique due to its specific structural features and reactivity. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: : Lacks the oxo and boronic acid groups.
Boronic Acid Derivatives: : Other boronic acids with different substituents.
Quinoline Derivatives: : Similar ring structures but without the boronic acid group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of This compound .
特性
IUPAC Name |
(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-2,5,13-14H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRWWAFNHQVTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)NCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678618 | |
| Record name | (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376584-81-5 | |
| Record name | (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


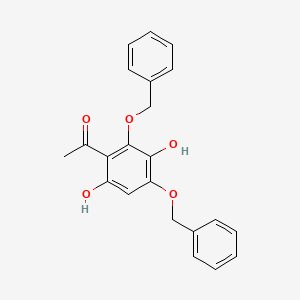
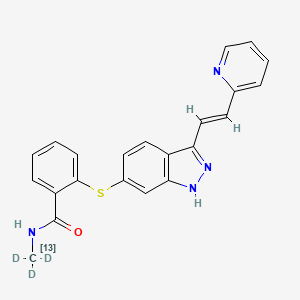
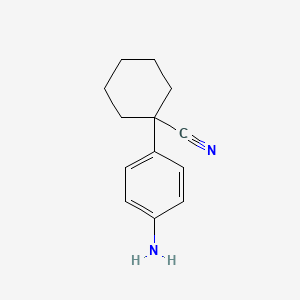
![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
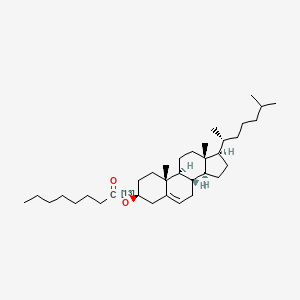
![N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt](/img/structure/B1503784.png)
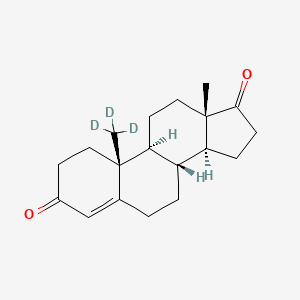

![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)
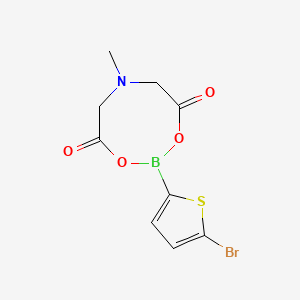
![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)

